An In-depth Technical Guide to 2,6-Dimethylphenyl Isothiocyanate
An In-depth Technical Guide to 2,6-Dimethylphenyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided herein is for research and informational purposes only. 2,6-Dimethylphenyl isothiocyanate is intended for laboratory research use and not for diagnostic or therapeutic purposes.[1]
Introduction
This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl isothiocyanate (CAS No. 19241-16-8). Isothiocyanates are a class of organosulfur compounds characterized by the -N=C=S functional group.[2] They are known for their high reactivity and are valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds and find applications in medicinal chemistry and materials science.[2][3][4] Notably, many isothiocyanates are found in cruciferous vegetables and have been investigated for their antimicrobial and anti-cancer properties.[5][6][7] This document will focus on the chemical properties, synthesis, and potential applications of the 2,6-dimethylphenyl derivative.
It is important to note that while the user requested information on "2,6-Diethylphenyl isothiocyanate," publicly available scientific data predominantly refers to 2,6-Dimethylphenyl isothiocyanate . This guide will proceed with the available information on the dimethyl compound.
Chemical and Physical Properties
2,6-Dimethylphenyl isothiocyanate is a liquid at room temperature and should be stored in a cool place.[8][9] It is sensitive to moisture and hydrolyzes in water.[10]
| Property | Value | Source |
| CAS Number | 19241-16-8 | [1][8][9][11][12] |
| Molecular Formula | C9H9NS | [1][11] |
| Molecular Weight | 163.24 g/mol | [1][11][12] |
| Appearance | Liquid | [9] |
| Density | 1.085 g/mL at 25 °C | [8] |
| Boiling Point | 247 °C | |
| Refractive Index | n20/D 1.627 | |
| Purity | ≥98% | [9] |
| Storage Temperature | 2-8°C | [9] |
Synthesis Protocols
Several methods for the synthesis of 2,6-Dimethylphenyl isothiocyanate have been reported. Below are detailed experimental protocols for two common approaches.
Method 1: From N-(2,6-dimethylphenyl)acetamide
This method involves the reaction of N-(2,6-dimethylphenyl)acetamide with sodium hydride and carbon disulfide.
Experimental Protocol:
-
Suspend 2.5 g (0.05 mol) of sodium hydride in a mixture of 40 ml of dry dimethylacetamide and 40 ml of dry benzene.
-
Add 0.05 mole of N-(2,6-dimethylphenyl)acetamide to the suspension.
-
Once the evolution of hydrogen has ceased, cool the mixture in an ice and water bath.
-
With stirring, slowly add 0.075 mole of carbon disulfide.
-
Continue stirring the mixture at room temperature for 20 minutes.
-
Pour the reaction mixture into water and extract with toluene.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Distill the residue to yield 2,6-dimethylphenylisothiocyanate (yield: 6.1 g, 74%).[13]
Method 2: From 2,6-dimethylaniline Derivative
A patented method describes the preparation from an ammonium salt of dithiocarbamic acid.
Experimental Protocol:
-
Dissolve 2,6-dimethylanilino thionothiolic ammonium formate in water.
-
Under stirring, add a 1g/20ml aqueous solution of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH).
-
After the reaction is complete, filter off the precipitate to obtain the liquid product.[14] This method avoids the use of heavy metals like lead and the highly toxic phosgene.[14]
Chemical Reactivity and Applications
The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its utility as a synthetic building block.[2]
Key Applications:
-
Synthesis of Heterocyclic Compounds: 2,6-Dimethylphenyl isothiocyanate is a precursor for synthesizing various heterocyclic compounds, many of which exhibit biological activity.[2][14]
-
Pharmaceutical and Agrochemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and pesticides.[14] For instance, it is an intermediate for the veterinary sedative and anesthetic, Jingsongling.[14]
-
Chromatography: This compound has been used in the preparation of derivatized β-cyclodextrins, which act as chiral stationary phases in normal-phase liquid chromatography for separating enantiomers.[15]
-
Thiourea Derivatives: Isothiocyanates readily react with amines to form thiourea derivatives.[4] Thioureas are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[16]
Biological Context of Isothiocyanates
While specific biological studies on 2,6-dimethylphenyl isothiocyanate are not extensively documented in the public domain, the broader class of isothiocyanates has been the subject of significant research.
-
Anticancer Activity: Many isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are known to exhibit anti-cancer properties by inducing apoptosis, arresting the cell cycle, and modulating various signaling pathways.[5][17]
-
Antimicrobial Properties: Isothiocyanates have demonstrated activity against a range of human pathogens, including bacteria and fungi.[6][7] Aromatic isothiocyanates are often more potent antimicrobial agents than their aliphatic counterparts.[7]
-
Anti-inflammatory and Antioxidant Effects: Isothiocyanates can modulate inflammatory pathways and exhibit antioxidant effects by activating the Nrf2 pathway.[7][18]
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic utility of isothiocyanates.
Caption: Reaction of 2,6-Dimethylphenyl Isothiocyanate with an amine to form a substituted thiourea.
Caption: General synthetic workflow from a starting aniline derivative to heterocyclic compounds.
References
- 1. scbt.com [scbt.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]
- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 8. Dimethylphenyl Isothiocyanate Supplier - Check Now! [thiophosgene.co.in]
- 9. lookchem.com [lookchem.com]
- 10. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE CAS#: 19241-16-8 [m.chemicalbook.com]
- 11. 2,6-Dimethylphenyl isothiocyanate - High purity | EN [georganics.sk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
- 14. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents [patents.google.com]
- 15. 2,6-Dimethylphenyl isothiocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
